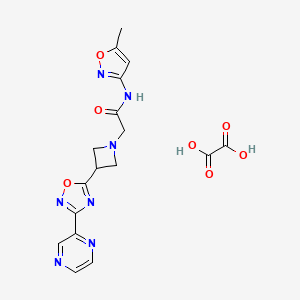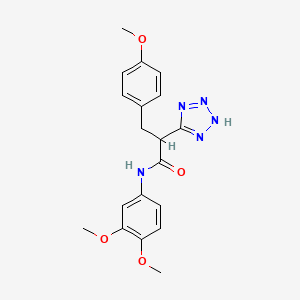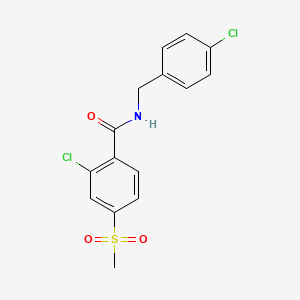
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzodiazole derivatives involves condensation reactions, demonstrating the versatility of these compounds in forming Schiff bases and other complex molecules. For instance, Schiff bases of benzoxazol-2-yl derivatives have been synthesized by condensing benzoxazol-2-yl-carbaldehyde derivatives with aromatic amines, showcasing the chemical flexibility and potential for generating diverse compounds from similar precursors (Jayanna et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as isomeric chloro-aniline derivatives, has been elucidated through crystallographic studies, revealing insights into their spatial arrangement and bonding interactions. These studies highlight the planar nature of the benzodiazole backbone and its impact on the overall molecular conformation (Su et al., 2013).
Chemical Reactions and Properties
Benzodiazole derivatives undergo various chemical reactions, including ring annulation and electrophilic substitution, to form complex heterocyclic systems. The reactivity of these compounds towards different reagents underlines their utility in synthesizing novel organic molecules with potential applications in drug discovery and material science (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of benzodiazole and aniline derivatives are crucial for their application in materials science. Studies focusing on these aspects help in understanding how these compounds can be processed and applied in various contexts (Wu et al., 2021).
Aplicaciones Científicas De Investigación
Structural Analysis
- Isomeric chloro-N-anilines, including 4-chloro-N-anilines, demonstrate planar backbone structures with significant dihedral angles between pyrrole and benzene rings, contributing to their potential in molecular structural studies and material science applications (Su et al., 2013).
Synthetic Chemistry
- In synthetic chemistry, compounds similar to 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline are used as building blocks for creating various heterocyclic compounds, which have potential applications in pharmaceuticals and material science (Zaki et al., 2006).
Anticancer Research
- Derivatives of similar benzimidazole compounds have been explored for their anticancer properties, suggesting potential research applications of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline in developing new therapeutic agents (Nofal et al., 2014).
Molecular Complex Formation
- Compounds structurally related to 4-chloro-1H-1,3-benzodiazol-2-yl aniline have been utilized in the synthesis of Schiff bases metal complexes, indicating the potential of these compounds in coordination chemistry and catalysis research (Mahmood et al., 2021).
Antimicrobial Activity
- Similar aniline derivatives have been investigated for their antimicrobial activity, suggesting possible applications of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline in microbiological research and drug development (Habib et al., 2013).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which include 1,3-benzodiazole derivatives, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Propiedades
IUPAC Name |
4-(4-chloro-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGQZGEESTQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)

![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)

